molecular formula C14H12N2O2S2 B14210609 Ethanediamide, N,N'-bis(2-mercaptophenyl)- CAS No. 820991-62-6

Ethanediamide, N,N'-bis(2-mercaptophenyl)-

Cat. No.: B14210609
CAS No.: 820991-62-6
M. Wt: 304.4 g/mol
InChI Key: DBDBYDJYXAPJQG-UHFFFAOYSA-N
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Description

Ethanediamide, N,N’-bis(2-mercaptophenyl)- is a chemical compound with the molecular formula C14H12N2O2S2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two mercaptophenyl groups attached to an ethanediamide backbone, which imparts distinct chemical reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanediamide, N,N’-bis(2-mercaptophenyl)- can be synthesized through a series of chemical reactions. One common method involves the reaction of ethanediamide with 2-mercaptophenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of ethanediamide, N,N’-bis(2-mercaptophenyl)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N,N’-bis(2-mercaptophenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanediamide, N,N’-bis(2-mercaptophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of ethanediamide, N,N’-bis(2-mercaptophenyl)- involves its interaction with molecular targets through the mercapto groups. These groups can form covalent bonds with metal ions or reactive sites on proteins, leading to inhibition or modulation of biological pathways. The compound’s ability to chelate metal ions makes it effective in various applications, including metal ion detection and removal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanediamide, N,N’-bis(2-mercaptophenyl)- is unique due to the presence of mercapto groups, which impart distinct chemical reactivity and functionality. This makes it particularly valuable in applications requiring strong metal-binding properties and specific reactivity towards biological targets .

Properties

CAS No.

820991-62-6

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.4 g/mol

IUPAC Name

N,N'-bis(2-sulfanylphenyl)oxamide

InChI

InChI=1S/C14H12N2O2S2/c17-13(15-9-5-1-3-7-11(9)19)14(18)16-10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18)

InChI Key

DBDBYDJYXAPJQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2S)S

Origin of Product

United States

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